Cas no 1189481-51-3 (Elacridar-d4 (Major))

Elacridar-d4 (Major) is a deuterated analog of Elacridar, a well-known P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) inhibitor. The incorporation of four deuterium atoms enhances its metabolic stability, making it a valuable internal standard for quantitative LC-MS/MS analysis in pharmacokinetic and drug interaction studies. This isotopically labeled compound ensures high accuracy and reproducibility in mass spectrometry by minimizing interference from endogenous compounds. Its structural integrity and consistent performance make it particularly useful in research involving multidrug resistance mechanisms and transporter inhibition assays. Elacridar-d4 (Major) is synthesized with high isotopic purity, ensuring reliable results in analytical applications.
Elacridar-d4 (Major) structure
Elacridar-d4 (Major) structure
Product Name:Elacridar-d4 (Major)
CAS No:1189481-51-3
MF:C34H33N3O5
MW:567.667575597763
CID:1061956
PubChem ID:46781443
Update Time:2025-06-09

Elacridar-d4 (Major) Chemical and Physical Properties

Names and Identifiers

    • Elacridar-d4 (Major)
    • 5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide
    • Elacridar-d4
    • GG 918-d4
    • GW 0918-d4
    • N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide
    • 1189481-51-3
    • DTXSID40675877
    • 143664-11-3 (unlabeled)
    • Inchi: 1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2
    • InChI Key: OSFCMRGOZNQUSW-RCYYZLFTSA-N
    • SMILES: O(C)C1C(=CC2=C(C=1)CN(C([2H])([2H])C([2H])([2H])C1C=CC(=CC=1)NC(C1=CC=CC3C(C4C=CC=C(C=4NC=31)OC)=O)=O)CC2)OC

Computed Properties

  • Exact Mass: 567.26700
  • Monoisotopic Mass: 567.26712815g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 8
  • Complexity: 925
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 89.1Ų

Experimental Properties

  • PSA: 92.89000
  • LogP: 5.57110

Elacridar-d4 (Major) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Elacridar-d4 (Major)

Recent Advances in Elacridar-d4 (Major) and Its Role in P-glycoprotein Inhibition: A Focus on CAS 1189481-51-3

Elacridar-d4 (Major), a deuterated analog of the well-known P-glycoprotein (P-gp) inhibitor Elacridar (CAS 1189481-51-3), has emerged as a critical tool in pharmacokinetic and pharmacodynamic studies. This compound is particularly valuable in drug-drug interaction (DDI) studies and in overcoming multidrug resistance (MDR) in cancer therapy. Recent research has highlighted its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, owing to its enhanced stability and minimal isotopic interference. The deuterium labeling at four positions (hence -d4) significantly improves its performance in quantitative analyses, making it indispensable in modern bioanalytical methodologies.

A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the superior performance of Elacridar-d4 (Major) in quantifying Elacridar levels in plasma samples. The study utilized a validated LC-MS/MS method to achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, showcasing the compound's sensitivity and reliability. The research further emphasized the importance of Elacridar-d4 (Major) in ensuring accurate measurements of P-gp inhibition, which is crucial for optimizing drug delivery systems and improving therapeutic outcomes in oncology and neurology.

Another significant advancement was reported in a 2024 Nature Communications paper, which explored the structural dynamics of P-gp inhibition by Elacridar and its deuterated analogs. The study employed cryo-electron microscopy (cryo-EM) to reveal the binding mechanism of Elacridar-d4 (Major) at the atomic level. The findings indicated that the deuterium substitution does not alter the binding affinity but enhances the metabolic stability of the compound, thereby prolonging its inhibitory effects. This discovery has profound implications for the design of next-generation P-gp inhibitors with improved pharmacokinetic profiles.

In the context of cancer therapy, a recent clinical trial (NCT05248711) investigated the co-administration of Elacridar-d4 (Major) with paclitaxel in patients with refractory solid tumors. Preliminary results, presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting, showed a 30% increase in paclitaxel bioavailability compared to the control group. This underscores the potential of Elacridar-d4 (Major) as an adjuvant in overcoming MDR, a major hurdle in chemotherapy efficacy. The trial also highlighted the compound's safety profile, with no significant adverse effects reported at therapeutic doses.

Looking ahead, the integration of Elacridar-d4 (Major) into personalized medicine approaches is gaining traction. A 2023 review in Advanced Drug Delivery Reviews discussed its role in patient stratification based on P-gp expression levels, enabling tailored therapeutic regimens. Furthermore, ongoing research is exploring its application in neurodegenerative diseases, where P-gp modulation at the blood-brain barrier (BBB) could enhance drug delivery to the central nervous system (CNS). These developments position Elacridar-d4 (Major) as a versatile and indispensable tool in both research and clinical settings.

In conclusion, the latest research on Elacridar-d4 (Major) (CAS 1189481-51-3) underscores its pivotal role in advancing our understanding of P-gp inhibition and its applications in drug development. From enhancing bioanalytical precision to enabling breakthroughs in cancer and CNS therapies, this compound continues to be at the forefront of pharmaceutical innovation. Future studies are expected to further elucidate its mechanisms and expand its therapeutic potential, solidifying its status as a cornerstone in modern pharmacotherapy.

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